Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 2'-Methyl-2,4'-bipyridine (CAS 102880-65-9)
Abstract
This technical guide provides a comprehensive overview of 2'-Methyl-2,4'-bipyridine, a heterocyclic compound of significant interest to researchers in catalysis, materials science, and drug development. Bipyridines are a class of organic compounds that serve as crucial bidentate chelating ligands, forming stable complexes with a vast array of transition metals.[1][2][3] The strategic placement of a methyl group on the 2'-position of the 2,4'-bipyridine scaffold introduces specific steric and electronic modifications that can be leveraged to fine-tune the properties of its corresponding metal complexes. This guide delves into the physicochemical properties, spectroscopic characterization, prevalent synthetic methodologies, key applications, and essential safety protocols for 2'-Methyl-2,4'-bipyridine (CAS No. 102880-65-9).[4]
Core Concepts: The Significance of Substituted Bipyridines
Bipyridine isomers form the backbone of countless functional molecules.[1][5] Their ability to coordinate with metal ions through the nitrogen atoms of their two pyridine rings is fundamental to their utility.[2] This coordination is pivotal in:
-
Homogeneous Catalysis: Stabilizing metal centers and influencing their reactivity in catalytic cycles.[6][7]
-
Materials Science: Acting as linkers in the formation of coordination polymers, metal-organic frameworks (MOFs), and photosensitizers for solar energy conversion.[6][8][9][10]
-
Supramolecular Chemistry: Serving as building blocks for complex, self-assembled architectures.[5][6]
-
Biomedical Research: Forming the core of metal-based therapeutic agents with potential anticancer activity.[11]
The introduction of substituents, such as the methyl group in 2'-Methyl-2,4'-bipyridine, is not a trivial modification. It imparts specific characteristics:
-
Electronic Effects: The methyl group is weakly electron-donating, which can modulate the electron density on the pyridine ring and influence the metal-ligand bond strength.
-
Steric Hindrance: The placement of the methyl group adjacent to the coordinating nitrogen atom (the 2'-position) introduces steric bulk. This can affect the geometry of the resulting metal complex, its stability, and its catalytic selectivity.[8][9][11]
The 2,4'-linkage results in an unsymmetrical ligand, which can lead to coordination complexes with unique geometries and properties compared to their symmetrical 2,2' or 4,4' counterparts.
Physicochemical & Spectroscopic Profile
Precise experimental data for 2'-Methyl-2,4'-bipyridine is not widely published. The following data is a combination of predicted values and data from structurally similar compounds, such as 4-Methyl-2,2'-bipyridine.
Key Properties
| Property | Value / Description | Source / Analogy |
| CAS Number | 102880-65-9 | [4] |
| Molecular Formula | C₁₁H₁₀N₂ | [12] |
| Molecular Weight | 170.21 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid. | Analogy to |
| Melting Point | 62-64 °C | Data for 4-Methyl-2,2'-bipyridine[12] |
| Boiling Point | ~297 °C at 760 mmHg | Predicted / Analogy to[12] |
| Solubility | Soluble in organic solvents (e.g., THF, CH₂Cl₂, Methanol); slightly soluble in water. | [1] |
Spectroscopic Characterization: A Predictive Analysis
The structural elucidation of 2'-Methyl-2,4'-bipyridine relies on a combination of standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical nature of the molecule, resulting in distinct signals for all aromatic protons. Key expected features include:
-
A singlet for the methyl group (–CH₃) protons, likely in the range of δ 2.3-2.6 ppm.
-
A series of doublets, triplets, and multiplets in the aromatic region (δ 7.0-8.8 ppm) corresponding to the seven distinct protons on the two pyridine rings. Protons adjacent to the nitrogen atoms will appear furthest downfield.
-
-
¹³C NMR: The carbon NMR spectrum should display 11 unique signals.[13]
-
One signal in the aliphatic region (~18-25 ppm) for the methyl carbon.
-
Ten signals in the aromatic/heteroaromatic region (~120-160 ppm) for the carbons of the pyridine rings. The carbons directly bonded to nitrogen will be the most deshielded.
-
The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 170. Common fragmentation patterns could involve the loss of a methyl radical (•CH₃), leading to a fragment at m/z = 155, or cleavage of the bond between the two pyridine rings.[14][15]
The IR spectrum provides confirmation of key functional groups. Expected absorption bands include:[14]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine rings.
Synthesis Methodologies: Crafting Unsymmetrical Bipyridines
The synthesis of unsymmetrical bipyridines like 2'-Methyl-2,4'-bipyridine is primarily achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high flexibility and functional group tolerance.[5][6][16] A major challenge is to prevent the unwanted homocoupling of the starting materials.[17]
Key Synthetic Routes
-
Negishi Coupling: This is a highly effective method involving the reaction of a pyridyl organozinc reagent with a halopyridine, catalyzed by a palladium or nickel complex.[5][16] It is often favored for its high yields and tolerance of various functional groups.[5][16]
-
Suzuki-Miyaura Coupling: This popular method couples a pyridyl boronic acid or ester with a halopyridine.[17] Researchers must carefully select the base and reaction conditions to minimize side reactions such as protodeboronation (loss of the boron group).[17]
-
Direct C-H Arylation: A more modern and atom-economical approach involves the direct coupling of a pyridine N-oxide with a halopyridine, catalyzed by palladium.[6] This strategy avoids the pre-synthesis of organometallic reagents.[6]
Representative Protocol: Negishi Cross-Coupling
This protocol is a representative methodology adapted from established procedures for synthesizing substituted bipyridines and should be optimized for the specific synthesis of 2'-Methyl-2,4'-bipyridine.[16][17]
Objective: To synthesize 2'-Methyl-2,4'-bipyridine from 2-bromo-4-methylpyridine and a 2-pyridylzinc reagent.
Step-by-Step Methodology:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried, two-necked flask under an inert atmosphere (Argon), add magnesium turnings.
-
Add a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) dropwise to initiate Grignard formation.
-
After the Grignard reagent is formed, transfer it via cannula to a separate flask containing a solution of anhydrous zinc chloride (ZnCl₂) in THF at 0 °C.
-
Stir the mixture for 1-2 hours at room temperature to form the 2-pyridylzinc chloride reagent.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and 2-bromo-4-methylpyridine (1.0 equivalent).[16]
-
Add anhydrous THF to dissolve the reactants.
-
Slowly add the freshly prepared 2-pyridylzinc chloride solution (1.1-1.5 equivalents) to the catalyst mixture via cannula.
-
Heat the reaction mixture to reflux (approx. 66 °C in THF) and monitor its progress using TLC or GC-MS. The reaction typically runs for 6-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material using flash column chromatography on silica gel to yield pure 2'-Methyl-2,4'-bipyridine.
-
Applications in Research and Development
The unique structure of 2'-Methyl-2,4'-bipyridine makes it a valuable ligand and building block in several advanced research areas.
Coordination Chemistry and Catalysis
As a ligand, 2'-Methyl-2,4'-bipyridine can form complexes with transition metals like ruthenium, palladium, and nickel.[11][18] The steric hindrance from the 2'-methyl group can create a specific coordination pocket around the metal center. This has been shown in related systems to dramatically enhance catalytic activity in reactions like the Suzuki-Miyaura cross-coupling by promoting the desired reaction pathway and preventing catalyst deactivation.[8][9]
Materials Science
The rigid, planar structure of the bipyridine core is ideal for constructing larger, ordered structures.[10] 2'-Methyl-2,4'-bipyridine can be used as a linker or "strut" in the design of MOFs. The properties of these frameworks, such as pore size and catalytic activity, can be systematically tuned by engineering the linker ligand.[8][9] Furthermore, ruthenium and iridium complexes of substituted bipyridines are well-known for their photoluminescent properties, with applications in organic light-emitting diodes (OLEDs) and as photosensitizers.[6]
Drug Development and Medicinal Chemistry
Bipyridine-metal complexes have emerged as a promising class of potential therapeutic agents, particularly in oncology.[11] For example, copper-bipyridine complexes are known to generate reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis (programmed cell death) in cancer cells.[11] The methyl group on the ligand can influence the lipophilicity and cellular uptake of the complex, potentially improving its efficacy.
Safety, Handling, and Storage
Hazard Profile:
-
Acute Toxicity: Classified as toxic if swallowed and toxic in contact with skin.[19][20][21]
-
Irritation: May cause skin and eye irritation.[22]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[21]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[19][21]
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[22]
Storage:
-
Store in a cool, dry, and well-ventilated place.[21]
-
Keep the container tightly closed and store locked up.[19]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[19][21]
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